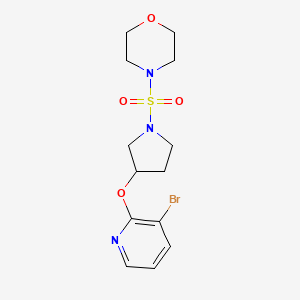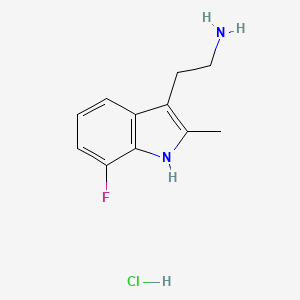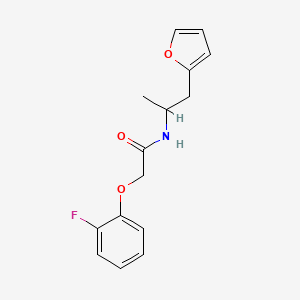![molecular formula C15H25BrO2Si B2566408 [4-(2-Bromoethyl)-2-methoxyphenoxy]-tert-butyl-dimethylsilane CAS No. 2375259-32-6](/img/structure/B2566408.png)
[4-(2-Bromoethyl)-2-methoxyphenoxy]-tert-butyl-dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[4-(2-Bromoethyl)-2-methoxyphenoxy]-tert-butyl-dimethylsilane” is a chemical compound with the CAS Number: 2375259-32-6 . It has a molecular weight of 345.35 .
Molecular Structure Analysis
The IUPAC name for this compound is (4-(2-bromoethyl)-2-methoxyphenoxy)(tert-butyl)dimethylsilane . The InChI code for this compound is 1S/C15H25BrO2Si/c1-15(2,3)19(5,6)18-13-8-7-12(9-10-16)11-14(13)17-4/h7-8,11H,9-10H2,1-6H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 345.35 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .Scientific Research Applications
Palladium-Catalyzed Cascade Cross-Couplings
The compound [3-(2-Bromocyclohex-2-enyloxy)prop-1-ynyl]-tert-butyl-dimethylsilane, structurally similar to the compound , is used in palladium-catalyzed intra-intermolecular cascade cross-couplings. This process results in the formation of indene analogues and cross-conjugated tetraenes under certain conditions, showcasing its potential in complex organic synthesis (Demircan, 2014).
Rapid Synthesis of Monomers
In the field of polymer science, compounds like 4-methoxyphenol, which are structurally related to the compound , are alkylated using bromides to facilitate the rapid synthesis of polymers. This process is crucial in the production of materials like poly[(2-(2-ethylhexyloxy)-5-methoxy-p-phenylene)vinylene], demonstrating the importance of such compounds in advanced material synthesis (Anderson et al., 2008).
Molecular Electronics
In molecular electronics, simple aryl bromides, akin to the compound under discussion, serve as key building blocks for molecular wires. Efficient synthetic transformations of these compounds lead to a variety of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, underlining their significance in the development of electronic components at the molecular level (Stuhr-Hansen et al., 2005).
Development of Chiral Compounds
The reductive coupling of compounds structurally related to the compound , such as 1,4-bis(3-acetyl-5-tert-butyl-2-methoxyphenyl)butane, leads to the synthesis of novel chiral compounds. These chiral compounds have applications in various areas, including pharmaceuticals and asymmetric synthesis, highlighting the versatility of these chemical structures (Akther et al., 2018).
Organic Optoelectronic Applications
Compounds like tert-butyl-1,3-dimethylpyrene, which share functional groups with the compound , are used in the synthesis of fluorescent organic materials. These materials have potential applications in organic light-emitting devices (OLEDs), demonstrating the compound's utility in the field of optoelectronics (Hu et al., 2013).
properties
IUPAC Name |
[4-(2-bromoethyl)-2-methoxyphenoxy]-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BrO2Si/c1-15(2,3)19(5,6)18-13-8-7-12(9-10-16)11-14(13)17-4/h7-8,11H,9-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGCJDUIFZBYHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)CCBr)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BrO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{6-Chloro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2566326.png)

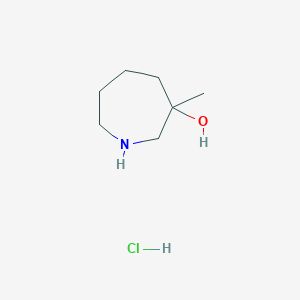
![N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2566330.png)
![5-[1-(4-Methoxy-2-methylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2566331.png)
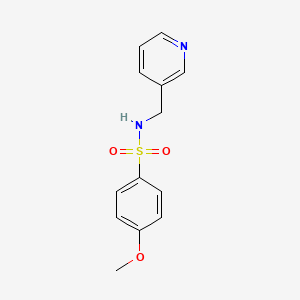
![4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]piperidin-2-one](/img/structure/B2566334.png)
![5-Phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2566335.png)

![(1H-benzo[d]imidazol-5-yl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2566340.png)
